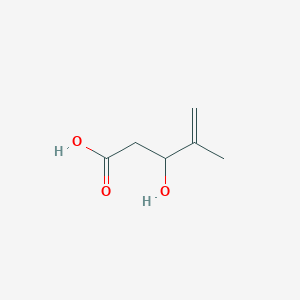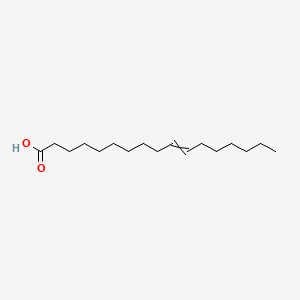
10-Heptadecenoic acid, (10Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Heptadecenoic acid, (10Z)-, typically involves the selective hydrogenation of heptadecynoic acid. This process requires a catalyst, such as palladium on carbon, under controlled hydrogen pressure and temperature conditions to achieve the desired cis-configuration of the double bond .
Industrial Production Methods: Industrial production of 10-Heptadecenoic acid, (10Z)-, may involve the extraction and purification from natural sources, such as ruminant fats. The process includes saponification, followed by fractional distillation and crystallization to isolate the desired fatty acid .
Chemical Reactions Analysis
Types of Reactions: 10-Heptadecenoic acid, (10Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce heptadecenoic acid derivatives.
Reduction: The double bond can be reduced to form heptadecanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Heptadecenoic acid derivatives.
Reduction: Heptadecanoic acid.
Substitution: Esters and amides of heptadecenoic acid.
Scientific Research Applications
10-Heptadecenoic acid, (10Z)-, has diverse applications in scientific research:
Chemistry: Used as a reference standard in lipid analysis and as a precursor in the synthesis of complex lipids.
Biology: Studied for its role as a plant metabolite and its effects on cell proliferation.
Industry: Utilized in the formulation of specialized lubricants and surfactants.
Mechanism of Action
The mechanism of action of 10-Heptadecenoic acid, (10Z)-, involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and influence signal transduction pathways. The compound has been shown to inhibit specific enzymes involved in inflammatory responses, thereby exerting its biological effects .
Comparison with Similar Compounds
10-Heptadecenoic acid (trans-isomer): Differing in the configuration of the double bond.
Oleic acid (cis-9-Octadecenoic acid): Similar structure but with a double bond at the 9th position.
Palmitoleic acid (cis-9-Hexadecenoic acid): Similar structure but with a shorter carbon chain.
Uniqueness: 10-Heptadecenoic acid, (10Z)-, is unique due to its specific double bond position and configuration, which confer distinct biological activities and chemical properties compared to its isomers and other monounsaturated fatty acids .
Properties
Molecular Formula |
C17H32O2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
heptadec-10-enoic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19) |
InChI Key |
GDTXICBNEOEPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic Acid](/img/structure/B12436227.png)


![3,6-Dioxabicyclo[3.1.0]hexane, 2H-1-benzopyran-2-one deriv.](/img/structure/B12436248.png)


![(1S,5S,9S)-5-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-14-carboxylic acid](/img/structure/B12436275.png)
![1-Boc-3-[(2-fluorobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12436276.png)
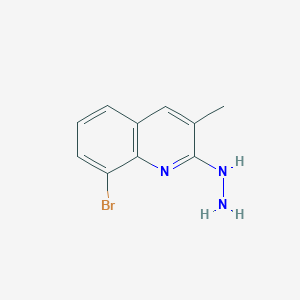
![8,8-dimethyl-7-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4H-1,4-benzothiazine-3,5-dione](/img/structure/B12436286.png)
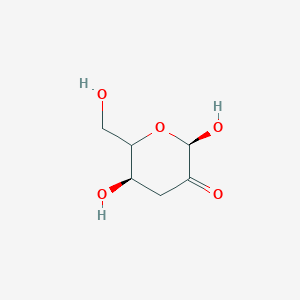
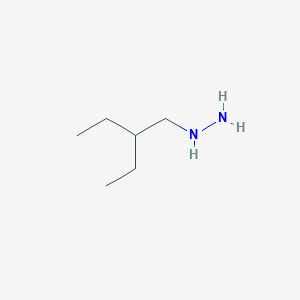
![cyclopenta-1,3-diene;dicyclohexyl-[(1S)-1-(2-diphenylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron](/img/structure/B12436304.png)
